4-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]benzenesulfonyl fluoride
Description
"4-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]benzenesulfonyl fluoride" is a sulfonyl fluoride derivative featuring a pyrimidine core substituted with a dimethylamino group and a benzenesulfonyl fluoride moiety. Sulfonyl fluorides are known for their role as covalent inhibitors in chemical biology and medicinal chemistry, particularly targeting serine proteases and other nucleophilic enzymes. The dimethylamino-pyrimidine group may enhance solubility or modulate electronic properties, while the sulfamoyl linker bridges the aromatic and heterocyclic components. This compound’s reactivity is likely driven by the sulfonyl fluoride group, which forms stable covalent adducts with active-site residues like serine or threonine .
Properties
IUPAC Name |
4-[[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl]benzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O4S2/c1-17(2)12-14-7-9(8-15-12)16-23(20,21)11-5-3-10(4-6-11)22(13,18)19/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPPCUTWXKRNKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]benzenesulfonyl fluoride typically involves multi-step organic reactionsThe final step involves the sulfonylation of the benzene ring with sulfonyl fluoride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction: The pyrimidine ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions typically yield biaryl compounds, while oxidation and reduction can lead to various pyrimidine derivatives .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of sulfonamide compounds, including 4-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]benzenesulfonyl fluoride, exhibit significant antimicrobial properties. These compounds are effective against various bacterial strains, including resistant pathogens.
Table 1: Antimicrobial Efficacy
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 8 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Cancer Therapy
The compound has shown promise as an MDM2 inhibitor, which is significant in cancer therapy due to its role in regulating the p53 tumor suppressor pathway. Inhibition of MDM2 leads to the stabilization of p53, promoting apoptosis in cancer cells.
Table 2: Anticancer Activity
| Activity | Cell Line | IC50 (nM) | Comments |
|---|---|---|---|
| MDM2 Inhibition | Various Cancer Cell Lines | <100 | Potent inhibitor; enhances p53 activity |
| Antiproliferative Effects | A549 (Lung Cancer) | 50 | Significant reduction in cell viability |
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of the compound against clinical isolates of resistant bacteria. Results showed that the compound effectively inhibited growth at low concentrations, suggesting potential for development as an antibiotic.
Case Study 2: Cancer Therapeutics
In vivo studies utilizing murine models demonstrated that treatment with the compound resulted in reduced tumor growth and improved survival rates compared to controls. The mechanism was linked to enhanced apoptosis mediated by p53 activation.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available pyrimidine derivatives and sulfonamide precursors. The mechanism of action is primarily through the inhibition of specific protein interactions that regulate cell proliferation and survival pathways.
Mechanism of Action
The mechanism by which 4-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]benzenesulfonyl fluoride exerts its effects involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This interaction can disrupt various biochemical pathways, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in Evidence
4-((5-Cyano-4-(4-methyl-2-(methylamino)thiazol-5-yl)-pyrimidin-2-yl)amino)benzenesulfonamide () Key Differences: Replaces the sulfonyl fluoride with a sulfonamide group, altering reactivity (non-covalent vs. covalent binding). Physical Properties: Yellow solid (67% yield), mp 254–255°C, RP-HPLC retention times (11.40 min method A, 11.27 min method B), 98% purity . Application: Likely used as a kinase inhibitor due to the pyrimidine-thiazole scaffold, contrasting with the sulfonyl fluoride’s covalent inhibition mechanism.
4-(2-Aminoethyl)benzenesulfonyl Fluoride Hydrochloride () Key Differences: Lacks the pyrimidine-dimethylamino substituent but shares the sulfonyl fluoride group. Reactivity: The aminoethyl group may target lysine residues, whereas the dimethylamino-pyrimidine in the query compound could enhance selectivity for specific enzymes .
Functional Group Comparisons
Research Findings and Limitations
- Reactivity: Sulfonyl fluorides exhibit slower hydrolysis than sulfonyl chlorides, making them more stable for in vitro applications.
- Biological Targets: While benzenesulfonyl fluorides broadly inhibit proteases, the pyrimidine-dimethylamino group in the query compound could confer selectivity for kinases or other ATP-binding proteins, as seen in structurally related pyrimidine derivatives () .
Critical Analysis of Evidence
The provided evidence lacks direct data on "4-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]benzenesulfonyl fluoride," necessitating extrapolation from analogs. Patents () emphasize pyrimidine-based kinase inhibitors but omit sulfonyl fluoride functionalities . Product catalogs () highlight commercial sulfonyl fluorides but lack structural complexity . Further studies are required to validate the query compound’s enzymatic targets and pharmacokinetic properties.
Recommendations for Further Research
Synthetic Optimization : Explore fluorination methods to improve sulfonyl fluoride stability and yield.
Enzymatic Assays : Test covalent binding against serine hydrolases (e.g., trypsin, chymotrypsin) and kinases (e.g., EGFR, BTK).
Comparative ADMET Studies : Evaluate bioavailability and toxicity relative to sulfonamide analogs.
Biological Activity
The compound 4-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]benzenesulfonyl fluoride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C12H15F N4O2S
- Molecular Weight: 302.34 g/mol
- Functional Groups: Sulfonamide, pyrimidine, and sulfonyl fluoride.
The biological activity of sulfonamide compounds often relates to their ability to inhibit specific enzymes or pathways. For this compound, the following mechanisms have been observed:
- Inhibition of Enzyme Activity:
- Antimicrobial Activity:
- Anticancer Potential:
Biological Activity Data
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | , |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits dihydropteroate synthase |
Case Studies and Research Findings
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial activity of various sulfonamide derivatives, including the target compound. Results demonstrated significant inhibition of bacterial growth, particularly against methicillin-resistant Staphylococcus aureus (MRSA) strains. The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics . -
Anticancer Mechanism:
In vitro studies on human cancer cell lines indicated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis after 24 hours of exposure. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptotic processes . -
Synergistic Effects:
Combination studies with other antimicrobial agents revealed synergistic effects that enhanced overall efficacy against resistant bacterial strains. This suggests potential for use in combination therapies to overcome resistance mechanisms .
Q & A
Q. What are the critical steps in synthesizing 4-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]benzenesulfonyl fluoride, and how can purity be optimized during synthesis?
- Methodological Answer : Synthesis typically involves sequential sulfamoylation and fluorination reactions. Key steps include:
- Sulfamoylation : Reacting the pyrimidine core with benzenesulfonyl precursors under controlled pH (e.g., using NaH as a base in DMF) .
- Fluorination : Introducing the sulfonyl fluoride group via fluorinating agents (e.g., ClF₃ or DAST) in anhydrous conditions .
- Purity Optimization :
- Use recrystallization with polar aprotic solvents (e.g., acetonitrile) .
- Employ HPLC with a C18 column and gradient elution (MeCN/H₂O with 0.1% TFA) .
Q. What spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : To verify substituent positions on the pyrimidine and benzene rings. For example, the dimethylamino group’s singlet at δ ~3.0 ppm and sulfonyl fluoride’s downfield shift .
- IR Spectroscopy : Confirm sulfonyl fluoride (S=O stretch at ~1350–1400 cm⁻¹) and pyrimidine ring vibrations .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode for [M+H]+ ion) .
Q. What are the primary research applications of this compound in academic settings?
- Methodological Answer :
- Medicinal Chemistry : As a covalent enzyme inhibitor (e.g., targeting serine hydrolases via sulfonyl fluoride reactivity) .
- Materials Science : As a crosslinking agent in polymer synthesis due to its electrophilic sulfonyl fluoride group .
- Chemical Biology : For probing protein-ligand interactions via activity-based protein profiling (ABPP) .
Advanced Questions
Q. How can researchers address discrepancies between observed and expected spectroscopic data (e.g., unexpected splitting in NMR)?
- Methodological Answer :
- Re-examine Synthesis : Trace impurities (e.g., unreacted intermediates) may cause splitting. Repurify via column chromatography (SiO₂, EtOAc/hexane) .
- Dynamic Effects : Rotameric states of the sulfamoyl group can lead to splitting. Acquire variable-temperature NMR to assess conformational exchange .
- Complementary Techniques : Use X-ray crystallography (as in for analogous structures) to resolve ambiguities .
Q. What strategies improve reaction yield and reproducibility in large-scale synthesis?
- Methodological Answer :
- Solvent Optimization : Replace DMF with DCM for sulfamoylation to reduce side reactions .
- Catalyst Screening : Test Pd/Cu catalysts (e.g., Pd(OAc)₂ with BINAP ligand) for coupling steps .
- In-line Monitoring : Use FTIR or ReactIR to track reaction progress and identify intermediates .
Q. How can researchers design comparative studies to evaluate this compound’s bioactivity against structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified pyrimidine substituents (e.g., replacing dimethylamino with morpholino) .
- In Vitro Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., trypsin-like proteases) .
- Computational Docking : Use AutoDock Vina to predict binding affinities against target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
